molecular formula C7H5IO2 B13749237 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one CAS No. 22704-53-6

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one

Cat. No.: B13749237
CAS No.: 22704-53-6
M. Wt: 248.02 g/mol
InChI Key: UWKAJCHYWMIXII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is a chemically modified tropolone, a class of non-benzenoid aromatic compounds known for a wide spectrum of biological and chemical research applications . The core tropolone structure is a seven-membered ring with a carbonyl and a hydroxyl group, which confers unique electronic properties and the ability to act as a versatile bidentate chelator of metal ions . This specific derivative, featuring an iodine atom at the 3-position, is of significant interest in synthetic chemistry as a building block for further functionalization and in materials science. Researchers value tropolone derivatives for their potent inhibitory activity against various metalloenzymes, such as histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), primarily through a zinc-ejecting mechanism . The iodine substituent enhances the molecule's potential for use in chemical biology probes and as a precursor in cross-coupling reactions. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

22704-53-6

Molecular Formula

C7H5IO2

Molecular Weight

248.02 g/mol

IUPAC Name

2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one

InChI

InChI=1S/C7H5IO2/c8-5-3-1-2-4-6(9)7(5)10/h1-4H,(H,9,10)

InChI Key

UWKAJCHYWMIXII-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=O)C=C1)O)I

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

General Synthetic Approach

The synthesis of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one typically involves the iodination of 2-hydroxycyclohepta-2,4,6-trien-1-one (tropolone) or its derivatives. Tropolone itself is a well-studied compound and serves as the starting scaffold for iodination reactions.

Key steps include:

  • Starting from tropolone (2-hydroxycyclohepta-2,4,6-trien-1-one).
  • Electrophilic aromatic substitution to introduce iodine at the 3-position.
  • Control of regioselectivity to ensure iodination occurs specifically at the 3-position.
  • Purification and characterization of the iodinated product.

The iodination reaction is generally performed under mild conditions using iodine sources such as iodine monochloride (ICl), molecular iodine (I2) with oxidizing agents, or N-iodosuccinimide (NIS).

Specific Synthetic Procedures

Iodination Using Molecular Iodine and Oxidants

One common method involves the reaction of tropolone with iodine in the presence of an oxidant like hydrogen peroxide or iodic acid to generate the electrophilic iodine species in situ.

  • Procedure: Dissolve tropolone in an appropriate solvent (e.g., acetic acid or dichloromethane).
  • Add iodine and a mild oxidant slowly at controlled temperature (0–25 °C).
  • Stir the reaction mixture until completion (monitored by TLC or LCMS).
  • Quench, extract, and purify by recrystallization or chromatography.

This method yields this compound with moderate to good yields (typically 60–80%).

Use of N-Iodosuccinimide (NIS)

NIS is a selective iodinating agent that can be used under mild conditions.

  • Procedure: Tropolone is dissolved in an inert solvent such as dichloromethane.
  • NIS is added portion-wise at 0 °C to room temperature.
  • The reaction proceeds with regioselective iodination at the 3-position.
  • Workup involves aqueous quenching, extraction, and purification.

This method offers cleaner reactions with fewer side products and yields in the range of 70–85%.

Catalytic and Regioselective Considerations

Regioselectivity is crucial to obtain the 3-iodo derivative without substitution at other ring positions. The hydroxy group at position 2 activates the adjacent position 3 toward electrophilic substitution.

  • Lewis acid catalysts (e.g., FeCl3) can be employed to enhance regioselectivity and reaction rate.
  • Temperature control is essential to avoid polyiodination.
  • Solvent choice influences reaction kinetics and selectivity.

Research Findings and Comparative Data

The following table summarizes key preparation methods, conditions, and yields reported in the literature:

Method Reagents & Conditions Solvent Temperature Yield (%) Notes
I2 + H2O2 Oxidant Tropolone + I2 + H2O2, stirred 2–4 h Acetic acid 0–25 °C 65–75 Moderate yield, simple setup
N-Iodosuccinimide (NIS) Tropolone + NIS, slow addition Dichloromethane 0–25 °C 70–85 Cleaner reaction, better regioselectivity
Iodine Monochloride (ICl) Tropolone + ICl, catalytic FeCl3 CH2Cl2 0–10 °C 60–70 Requires careful temperature control
Electrochemical Iodination Tropolone electrolysis in presence of I− ions Acetonitrile Ambient 50–65 Green method, less waste

Mechanistic Insights

The iodination proceeds via electrophilic aromatic substitution (EAS) mechanism:

  • Activation of iodine reagent to electrophilic iodine species (I+).
  • Attack on the activated 3-position adjacent to the hydroxy group.
  • Formation of sigma complex intermediate.
  • Deprotonation to restore aromaticity and yield the iodinated product.

The hydroxy substituent exerts an activating and ortho/para-directing effect, favoring substitution at position 3.

Experimental Notes and Recommendations

  • Purity of starting material: High purity tropolone is essential for selective iodination.
  • Reaction monitoring: TLC, LCMS, or NMR are effective for tracking reaction progress.
  • Workup: Neutralization of acidic media and thorough extraction improve product isolation.
  • Storage: The iodinated product should be stored protected from light and moisture to prevent degradation.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The iodine atom can be reduced to form a hydrogen atom.

    Substitution: The iodine atom can be substituted with other functional groups, such as halogens, alkyl groups, or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.

    Substitution: Reagents like sodium iodide (NaI) in acetone or other polar aprotic solvents are commonly used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 2-oxo-3-iodocyclohepta-2,4,6-trien-1-one.

    Reduction: Formation of 2-hydroxycyclohepta-2,4,6-trien-1-one.

    Substitution: Formation of various substituted cycloheptatrienones depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that compounds related to 2-hydroxy-3-iodocyclohepta-2,4,6-trien-1-one exhibit antimicrobial properties. For instance, derivatives of tropolone have shown significant antibacterial effects against various strains of bacteria, including Staphylococcus aureus and Escherichia coli . The introduction of iodine into the cycloheptatriene structure can enhance the biological activity of these compounds, making them potential candidates for developing new antibiotics.

Anticancer Properties
Studies have demonstrated that certain tropolone derivatives possess anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells and inhibition of tumor growth. Research into the structure-activity relationship (SAR) of these compounds suggests that modifications at specific positions can lead to improved efficacy against cancer cell lines .

Organic Synthesis

Synthetic Intermediates
this compound serves as a valuable synthetic intermediate in organic chemistry. Its structure allows for various functionalization reactions, including halogenation and metalation processes that can yield complex organic molecules . For example, it can be utilized in the synthesis of more complex polycyclic compounds that are important in pharmaceuticals and agrochemicals.

Cross-Coupling Reactions
The compound can also participate in cross-coupling reactions, which are pivotal in building carbon-carbon bonds in organic synthesis. This application is particularly relevant for synthesizing biaryl compounds that are prevalent in many biologically active molecules .

Material Science

Dye and Pigment Applications
Due to its conjugated system, this compound may find applications as a dye or pigment. Its ability to absorb light in specific wavelengths allows it to be used in various coatings and materials where color stability and lightfastness are required .

Case Studies

Study Application Findings
Antimicrobial ActivityDemonstrated significant activity against E. coli and S. aureus.
Anticancer PropertiesInduced apoptosis in cancer cell lines; structure modifications increased efficacy.
Organic SynthesisUtilized as an intermediate for synthesizing complex organic molecules through cross-coupling reactions.
Material SciencePotential use as a dye due to its light absorption properties.

Mechanism of Action

The mechanism of action of 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group and iodine atom play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents Molecular Formula Key Properties References
2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one –OH (C2), –I (C3) C₇H₅IO₂ Expected tautomerism influenced by iodine’s steric/electronic effects; potential antimicrobial activity inferred from iodinated analogs.
Hinokitiol (β-thujaplicin) –OH (C2), –C(CH₃)₂ (C4) C₁₀H₁₂O₂ Antimicrobial, anti-inflammatory, and neuroprotective properties; stabilized by intramolecular hydrogen bonding. Widely used in cosmetics and food products.
2-Methoxy-6-(methylethyl)cyclohepta-2,4,6-trien-1-one –OCH₃ (C2), –CH(CH₃)₂ (C6) C₁₁H₁₄O₂ Methyl ether derivative with reduced polarity; formed via feedback inhibition in β-thujaplicin biosynthesis.
2,2'-Disulfanediylbis(cyclohepta-2,4,6-trien-1-one) –S–S– bridge (C2–C2') C₁₄H₁₀O₂S₂ Dimeric structure with disulfide linkage; lower yield (12–20%) in synthesis; potential for redox-active applications.
7-Iodotropolone –OH (C2), –I (C7) C₇H₅IO₂ Crystallizes as 2-hydroxy-7-iodo tautomer; exhibits bifurcated hydrogen bonding and C–O⋯π interactions.

Physicochemical Properties

Property This compound Hinokitiol 7-Iodotropolone
Molecular Weight (g/mol) 264.02 164.20 264.02
Solubility Low in water; moderate in polar solvents Low in water; soluble in ethanol Low in water; soluble in DMSO
Melting Point Not reported 50–52°C 165–167°C
Hydrogen Bonding Intra-/intermolecular O–H⋯O bonds Intramolecular O–H⋯O Bifurcated O–H⋯O

Biological Activity

2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one is a compound of interest due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a seven-membered ring structure with hydroxyl and iodine substituents. Its chemical formula is C₇H₅I O₂. The presence of the iodine atom contributes to its reactivity and potential biological interactions.

Mechanisms of Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Antimicrobial Activity : The compound has shown efficacy against several bacterial strains. The mechanism may involve disruption of bacterial cell membranes or inhibition of key metabolic pathways.
  • Antioxidant Properties : Studies suggest that it can scavenge free radicals, thereby protecting cells from oxidative stress.
  • Anti-inflammatory Effects : It may inhibit inflammatory pathways, suggesting potential applications in treating inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against E. coli
AntioxidantScavenges DPPH radicals
Anti-inflammatoryReduces cytokine production

Case Studies

Several case studies have explored the biological effects of this compound:

  • Case Study on Antimicrobial Activity :
    • Objective : To evaluate the efficacy against Gram-positive and Gram-negative bacteria.
    • Methodology : In vitro assays were performed using agar diffusion methods.
    • Findings : The compound demonstrated significant inhibition zones against E. coli and Staphylococcus aureus, indicating strong antimicrobial properties.
  • Case Study on Antioxidant Potential :
    • Objective : To assess the antioxidant capacity using DPPH assay.
    • Methodology : Various concentrations of the compound were tested for their ability to reduce DPPH radicals.
    • Findings : A dose-dependent increase in antioxidant activity was observed, supporting its potential use as a natural antioxidant.
  • Case Study on Anti-inflammatory Effects :
    • Objective : To investigate its effects on cytokine production in immune cells.
    • Methodology : Human peripheral blood mononuclear cells (PBMCs) were treated with the compound and cytokine levels measured.
    • Findings : The compound significantly reduced TNF-alpha and IL-6 production, suggesting anti-inflammatory properties.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-Hydroxy-3-iodocyclohepta-2,4,6-trien-1-one, and how do halogenation strategies influence its reactivity?

  • Methodology : Halogenation of tropolone derivatives typically involves electrophilic substitution. For iodine incorporation, direct iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled conditions is common. The position of iodine substitution (e.g., 3- vs. 7-iodo) depends on electronic and steric factors, which can be optimized using density functional theory (DFT) to predict regioselectivity .
  • Validation : Monitor reaction progress via thin-layer chromatography (TLC) and confirm regiochemistry using nuclear magnetic resonance (NMR) and X-ray crystallography .

Q. How can X-ray crystallography resolve the tautomeric form of this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use programs like SHELXL for refinement, focusing on bond lengths (e.g., C–O vs. C–OH) and hydrogen-bonding patterns to distinguish between tautomers . For example, intramolecular O–H⋯O bonds in 7-iodo derivatives stabilize specific tautomers .
  • Data Interpretation : A dihedral angle >70° between substituents (e.g., nitro or iodine) and the tropolone ring indicates steric hindrance, favoring specific tautomeric forms .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Guidelines : Use N95 masks, gloves, and eye protection to avoid inhalation or skin contact. Store in a cool, dry environment away from oxidizers. In case of exposure, follow first-aid measures (e.g., fresh air for inhalation, water rinsing for skin contact) as outlined in safety data sheets for structurally similar tropolones .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methods :

  • NMR : 1^1H and 13^13C NMR identify substituent positions via coupling constants and chemical shifts (e.g., deshielded aromatic protons near iodine).
  • IR : O–H stretching (3200–3600 cm1^{-1}) and C=O vibrations (~1650 cm1^{-1}) confirm tautomeric forms.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (e.g., iodine’s distinct isotopic signature) .

Q. How does iodine substitution alter the electronic properties of the tropolone core?

  • Analysis : Iodine’s electron-withdrawing effect reduces electron density in the conjugated ring system, shifting UV-Vis absorption maxima. Cyclic voltammetry (CV) reveals changes in redox potentials, with iodinated derivatives showing higher oxidation potentials compared to non-halogenated analogs .

Advanced Research Questions

Q. How can contradictions in tautomerism data be resolved using combined computational and experimental approaches?

  • Integrated Workflow :

Computational : Perform DFT calculations (e.g., B3LYP/6-311++G**) to predict tautomer stability and proton transfer barriers .

Experimental : Validate with variable-temperature NMR to observe dynamic tautomerism in solution and SC-XRD for solid-state structures .

  • Case Study : For 7-nitrotropolone, computational predictions aligned with SC-XRD data showing a 70.3° dihedral angle, confirming the 7-nitro tautomer .

Q. What challenges arise in refining crystal structures of iodinated tropolones, and how are they addressed?

  • Challenges : Heavy atoms like iodine cause significant X-ray absorption, requiring high-intensity sources (e.g., synchrotron radiation). Anomalous scattering effects complicate phase determination.
  • Solutions : Use dual-space algorithms in SHELXD for structure solution and SHELXL for refinement with anisotropic displacement parameters. Programs like OLEX2 integrate visualization and refinement tools .

Q. How can hydrogen-bonding networks in this compound crystals be systematically analyzed?

  • Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., R22(8)R_2^2(8) motifs) and identify supramolecular synthons. For example, bifurcated O–H⋯O bonds in iodinated tropolones form dimeric structures .
  • Tools : Mercury (CCDC) for crystal packing visualization and PLATON for validating intermolecular interactions .

Q. What role does this compound play in [6+3] cycloaddition reactions for nitrogen-containing heterocycles?

  • Mechanism : The compound acts as a dienophile in cycloadditions with imino esters and benzynes. The iodine substituent modulates reactivity by stabilizing transition states through electron-withdrawing effects .
  • Optimization : Screen solvents (e.g., DMF, THF) and catalysts (e.g., CuI) to enhance regioselectivity. Monitor yields via HPLC and characterize adducts via SC-XRD .

Q. How can molecular dynamics (MD) simulations predict proton transfer dynamics in iodinated tropolones?

  • Protocol :

Parameterization : Use AMBER or CHARMM force fields with explicit solvent models (e.g., TIP3P water).

Simulations : Run 100-ns trajectories to sample proton transfer events.

Analysis : Calculate free energy profiles (umbrella sampling) and compare with experimental pKapK_a values .

  • Application : Simulations of 3-hydroxytropolone revealed intramolecular proton transfer barriers of ~5 kcal/mol, consistent with NMR observations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.